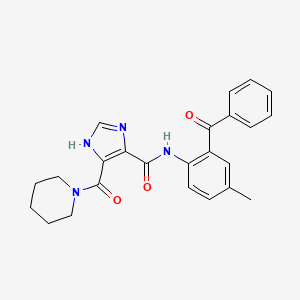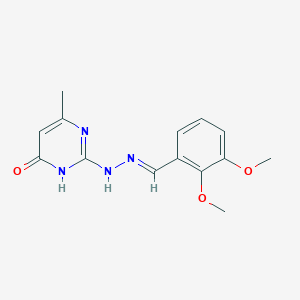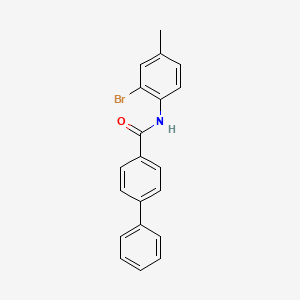![molecular formula C22H24N2O3 B11697435 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide](/img/structure/B11697435.png)
2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
该化合物具有独特的结构,包括二氧代苯并氮杂环丁烷环、乙基苯基和甲基戊酰胺链
准备方法
合成路线和反应条件
2-(1,3-二氧代苯并[c]氮杂环丁烷-2-基)-N-(2-乙基苯基)-4-甲基戊酰胺的合成通常涉及多个步骤,从易得的原料开始。一种常见的合成路线包括以下步骤:
二氧代苯并氮杂环丁烷环的形成: 可以通过在酸性或碱性条件下,使合适的先驱体,例如取代的苯甲酸衍生物环化来实现。
乙基苯基的引入: 此步骤涉及将二氧代苯并氮杂环丁烷中间体与乙基苯基衍生物偶联,通常使用钯催化的交叉偶联反应。
甲基戊酰胺链的连接: 最后一步涉及在温和条件下,用合适的胺(如 4-甲基戊酰胺)酰胺化中间体。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高收率和纯度。这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施,以确保一致性和可扩展性。
化学反应分析
反应类型
2-(1,3-二氧代苯并[c]氮杂环丁烷-2-基)-N-(2-乙基苯基)-4-甲基戊酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以用常见的氧化剂(如高锰酸钾或三氧化铬)氧化,从而形成氧化衍生物。
还原: 可以用还原剂(如氢化铝锂或硼氢化钠)进行还原反应,导致化合物的还原形式。
取代: 该化合物可以参与亲核或亲电取代反应,具体取决于存在的官能团。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 用于亲电取代的卤化剂,如亚硫酰氯。
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤代衍生物。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其作为生化探针或抑制剂的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料或作为化学反应的催化剂。
作用机理
2-(1,3-二氧代苯并[c]氮杂环丁烷-2-基)-N-(2-乙基苯基)-4-甲基戊酰胺的作用机理涉及其与特定分子靶标(如酶或受体)的相互作用。该化合物可以抑制或激活这些靶标,从而导致一系列生化事件的发生。确切的途径和分子靶标可能因具体应用和使用环境而异。
作用机制
The mechanism of action of 2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
类似化合物
- 2-(1,3-二氧代苯并[c]氮杂环丁烷-2-基)-N-(2-甲基苯基)-4-甲基戊酰胺
- 2-(1,3-二氧代苯并[c]氮杂环丁烷-2-基)-N-(2-乙基苯基)-4-乙基戊酰胺
独特性
2-(1,3-二氧代苯并[c]氮杂环丁烷-2-基)-N-(2-乙基苯基)-4-甲基戊酰胺之所以独特,是因为其官能团和分子结构的特定组合,赋予了其独特的化学和生物学特性。其独特的结构使其能够与分子靶标发生特异性相互作用,使其成为研究和潜在治疗应用的宝贵化合物。
属性
分子式 |
C22H24N2O3 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC 名称 |
2-(1,3-dioxoisoindol-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-15-9-5-8-12-18(15)23-20(25)19(13-14(2)3)24-21(26)16-10-6-7-11-17(16)22(24)27/h5-12,14,19H,4,13H2,1-3H3,(H,23,25) |
InChI 键 |
IKLKNBSVNOLLER-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=CC=C1NC(=O)C(CC(C)C)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-3-benzyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-1,3-thiazolidin-4-one](/img/structure/B11697354.png)
![(4Z)-2-(3-nitrophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11697357.png)

![N'-[(E)-(3,4-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697365.png)


![2-(morpholin-4-yl)-4-(piperidin-1-yl)-6-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazine](/img/structure/B11697383.png)
![(2Z)-5-benzyl-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697390.png)
![1,3-dimethyl-5-{4-[(5-nitropyridin-2-yl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697398.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]phenyl}methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11697404.png)

![17-(2-Methoxy-4-nitrophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11697422.png)


